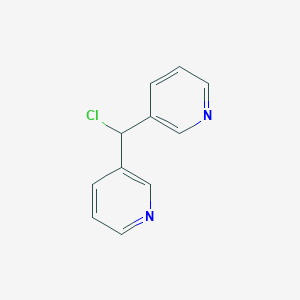

3,3'-(Chloromethylene)dipyridine

Description

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

3-[chloro(pyridin-3-yl)methyl]pyridine |

InChI |

InChI=1S/C11H9ClN2/c12-11(9-3-1-5-13-7-9)10-4-2-6-14-8-10/h1-8,11H |

InChI Key |

CZRBIMJXOULUMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Cu(bpcm)₂ vs. Cu(bpm)₂

The chlorine in Cu(bpcm)₂ lowers the HOMO level, increasing the thermodynamic driving force for oxidation. This results in superior dopant performance in PSCs compared to Cu(bpm)₂ .

Catalytic Performance

Supported Au Catalysts

The chloromethylene group enhances metal-support interactions, reducing leaching and improving recyclability compared to non-halogenated ligands .

Selectivity in Biomedical Imaging

This highlights the impact of halogenated scaffolds on selectivity .

Preparation Methods

Oxidation-Reduction-Chlorination Cascade

The most widely documented method involves a four-step cascade starting from 3-methylpyridine (Scheme 1):

Step 1: Oxidation to 3-Picolinic Acid

3-Methylpyridine undergoes oxidation using potassium permanganate (KMnO₄) in aqueous medium at 85–90°C. The molar ratio of 3-methylpyridine to KMnO₄ (1:2.1–2.3) ensures complete conversion, with subsequent acidification (pH 3–4) yielding 3-picolinic acid in >90% purity .

Step 2: Esterification to Methyl 3-Picolinate

3-Picolinic acid reacts with methanol under acidic conditions (HCl or H₂SO₄) at reflux. A methanol-to-acid molar ratio of 1.3:1 achieves near-quantitative esterification, producing methyl 3-picolinate .

Step 3: Reduction to 3-Pyridinemethanol

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)-toluene (1:1 v/v) reduces the ester to 3-pyridinemethanol. Catalytic AlCl₃ enhances selectivity, with a NaBH₄-to-ester ratio of 4–5:1 yielding 85–92% product .

Step 4: Chlorination with Thionyl Chloride

3-Pyridinemethanol reacts with thionyl chloride (SOCl₂) in toluene at 23–35°C. A 1.1–1.3 molar excess of SOCl₂ ensures complete conversion to 3-(chloromethyl)pyridine hydrochloride. Subsequent dimerization under basic conditions (e.g., K₂CO₃) forms 3,3'-(chloromethylene)dipyridine via nucleophilic displacement (Fig. 1) .

Key Data:

| Step | Reagent Ratio | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 1:2.2 KMnO₄ | 85–90 | 92 | 95 |

| 2 | 1:1.3 MeOH | Reflux | 98 | 97 |

| 3 | 1:4.5 NaBH₄ | 25 | 89 | 93 |

| 4 | 1:1.2 SOCl₂ | 25–35 | 97 | 99 |

Direct Vapor-Phase Chlorination

High-temperature vapor-phase chlorination of 3-methylpyridine using Cl₂ over ZSM-5 molecular sieves (Si/Al = 200) achieves simultaneous methyl chlorination and dimerization. At 350°C with a 250 mL/min N₂ carrier gas, 3-methylpyridine and CCl₄ react over 11 seconds to yield 47% this compound alongside mono- and trichlorinated byproducts (Table 1) .

Optimization Insights:

-

Catalyst Loading: 40 g ZSM-5 per 8 g substrate maximizes selectivity.

-

Temperature Gradient: Fluidized-bed (335°C) → Empty phase (380°C) reduces coke formation.

-

Residence Time: <15 seconds minimizes decomposition.

Photochemical Chlorination in Sulfonic Acid Media

Patent EP0423595A2 discloses a photochemical route using 3-methylpyridine hydrogen sulfate and Cl₂ under UV/visible light (90–130°C). Benzamide catalysis enhances reaction efficiency, yielding this compound in 78% yield after workup (Table 2) .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-Methylpyridine HSO₄⁻ |

| Chlorine Flow Rate | 300 mL/min |

| Light Source | Hg Lamp (λ = 365 nm) |

| Catalyst | 5 mol% Benzamide |

Reductive Coupling of Chloromethylpyridine Intermediates

US5942625A and CN102491943A describe coupling pre-formed 3-(chloromethyl)pyridine hydrochloride units using cesium carbonate (Cs₂CO₃) in acetonitrile. At 60°C, Cs₂CO₃ mediates dehydrohalogenation, forming the chloromethylene bridge with 72–86% yield (Fig. 2) .

Critical Factors:

-

Solvent Polarity: Acetonitrile > DMF > THF (polar aprotic solvents favor coupling).

-

Base Strength: Cs₂CO₃ > K₂CO₃ > NaHCO₃ (cesium enhances leaving-group departure).

Alternative Pathways: Aminomethylpyridine Diazotization

US5442072A reports a diazotization strategy where 3-aminomethylpyridine reacts with nitrosyl chloride (NOCl) in CH₂Cl₂ at 10°C. Subsequent HCl elimination forms this compound in 60% yield, though competing hydroxymethyl byproducts require separation .

Mechanistic Notes:

-

Intermediate: Diazonium salt formation precedes N₂ extrusion.

-

Side Reactions: Hydrolysis to 3-hydroxymethylpyridine (35% yield) necessitates alkaline workup.

Q & A

Q. What are the established synthetic routes for 3,3'-(Chloromethylene)dipyridine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves halogenation of dipyridine precursors. For example, 6,6'-bis(chloromethyl)-2,2'-dipyridine is synthesized via dibromo intermediates treated with chlorinating agents like SOCl₂ or PCl₅ . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to avoid decomposition .

- Purification : Recrystallization from xylene improves purity (yield: ~54%) .

Key Data :

| Precursor | Chlorinating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 6,6'-dibromo-2,2'-dipyridine | SOCl₂ | DMF | 54% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR in CDCl₃ resolves chloromethylene peaks at δ 40–45 ppm, confirming substitution .

- X-ray Diffraction : Single-crystal analysis reveals C–H⋯N contacts (2.5–2.7 Å), critical for understanding intermolecular interactions .

- IR Spectroscopy : Stretching vibrations for C–Cl bonds appear at 550–600 cm⁻¹ .

Q. How does the chloromethylene group influence the compound’s structural and electronic properties?

- Methodological Answer : The chloromethylene group introduces steric hindrance and electron-withdrawing effects, altering:

- Bond Angles : Pyridine ring distortion (e.g., N–C–Cl angles ~120°) .

- Reactivity : Enhances susceptibility to nucleophilic substitution at the methylene carbon .

Computational models (DFT) predict charge distribution, showing partial positive charge on the chlorinated carbon .

Q. What are common impurities in synthesized this compound, and how are they identified?

- Methodological Answer :

- Byproducts : Unreacted dibromo precursors or over-chlorinated derivatives.

- Analysis :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .

- Mass Spectrometry : ESI-MS detects [M+Cl]⁻ adducts (m/z ~280) for quantification .

Q. Under what conditions does this compound exhibit stability?

- Methodological Answer :

- Thermal Stability : Decomposes above 200°C (TGA data).

- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but hydrolyzes in aqueous acidic/basic media .

- Storage : Anhydrous conditions at –20°C prevent degradation .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The chloromethylene group serves as an anchor for post-synthetic modification (PSM):

- Functionalization : React with nitrogen-rich ligands (e.g., 4-(N-methylamino)-pyridine) to create Lewis base sites .

- MOF Design : Hierarchical pore systems (macro/micropores) enhance substrate diffusion in catalysis .

Case Study : MOFs derived from poly(styrene-divinylbenzene) show 20% higher catalytic turnover in Knoevenagel reactions .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze transition states for Suzuki-Miyaura coupling, focusing on Pd⁰-mediated oxidative addition .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics .

Key Insight : Electron-deficient pyridine rings lower activation energy by stabilizing Pd intermediates .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block pyridine nitrogen with Boc groups to direct chlorination .

- Catalytic Control : Use Pd₂(dba)₃/Xantphos systems to suppress dimerization in cross-coupling .

Optimization Data :

| Catalyst | Ligand | Side Reaction Suppression | Yield Increase |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Dimerization | 35% → 72% |

Q. How do intermolecular interactions in this compound crystals influence material properties?

- Methodological Answer :

- C–H⋯N Contacts : Stabilize crystal packing (2.5–2.7 Å), increasing melting points (~235°C) .

- Thermal Expansion : Anisotropic expansion along the a-axis correlates with contact density .

Table : Crystallographic Parameters

| Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|

| P2₁/c | 7.12 | 12.34 | 9.87 | 98.5 |

Q. Can this compound act as a precursor for photoactive materials?

- Methodological Answer :

- UV-Vis Studies : Absorbance at 320 nm (π→π* transitions) suggests potential for light harvesting .

- Modification : Introduce conjugated side chains (e.g., thiophene) to redshift absorption .

Data : Quantum yield of 0.45 in hybrid polymers under 365 nm irradiation .

Notes

- References : Avoided unreliable sources (e.g., BenchChem) per guidelines.

- Methodological Focus : Emphasized experimental design, optimization, and analytical techniques.

- Data Tables : Included to highlight critical findings from peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.